molecular formula C15H12FN3O2S B11322065 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B11322065
M. Wt: 317.3 g/mol
InChI Key: SGGNIZMLKAUMSM-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of the benzothiadiazole moiety and the fluorophenoxy group imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Introduction of Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions using 4-fluorophenol and appropriate leaving groups.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the benzothiadiazole derivative with a suitable amine or amide coupling reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiadiazole or fluorophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The benzothiadiazole moiety may also play a role in the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Fluorophenoxy Compounds: Compounds with fluorophenoxy groups attached to different cores.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide is unique due to the combination of the benzothiadiazole and fluorophenoxy moieties, which impart distinct chemical and physical properties. This combination may enhance its biological activity, stability, and solubility compared to other similar compounds.

Properties

Molecular Formula

C15H12FN3O2S

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C15H12FN3O2S/c1-9(21-12-5-2-10(16)3-6-12)15(20)17-11-4-7-13-14(8-11)19-22-18-13/h2-9H,1H3,(H,17,20)

InChI Key

SGGNIZMLKAUMSM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=C(C=C3)F

Origin of Product

United States

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